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The meteoric rise of perovskite solar cells has positioned them as a leading next-generation

photovoltaic technology. At the heart of their performance lies the quality of the perovskite

material itself, where defect states play a critical role in determining efficiency and stability.

Formamidinium lead iodide (FAPbI3)-based perovskites are particularly promising due to their

optimal bandgap for single-junction solar cells. However, they suffer from phase instability and

performance-limiting defects. The incorporation of cesium (Cs) has emerged as a key strategy

to mitigate these issues. This guide provides an objective comparison of defect states in

cesium-doped formamidinium perovskites (CsxFA1-xPbI3) against undoped FAPbI3 and other

alternatives, supported by experimental data.

Performance Comparison: The Impact of Cesium
Doping on Defect States
The introduction of cesium into the formamidinium lead iodide crystal lattice has a profound

impact on the material's optoelectronic properties and defect landscape. The smaller ionic

radius of cesium compared to formamidinium helps to stabilize the desired photoactive

perovskite phase and reduce the formation of detrimental defects.

Recent studies have demonstrated that the incorporation of Cs+ into FAPbI3 can significantly

reduce non-radiative recombination that originates from defects and traps.[1][2] A sequential

cesium incorporation approach has been shown to result in perovskite films with a more
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uniform composition and lower defect densities compared to both pure FAPbI3 and one-step

crystallized Cs-doped counterparts.[1][2] This leads to a notable decrease in the Urbach

energy, a measure of the density of electronic trap states, from 22.2 meV in FAPbI3 to 18.3

meV in sequentially incorporated Cs-doped FAPbI3.[1]

Furthermore, first-principles calculations have identified that while formamidinium-related

defects such as vacancies (VFA) and antisites (FAI and IFA) have relatively low formation

energies in pure FAPbI3, cation mixing can substantially suppress their formation.[3] While

FAPbI3 is thermally more stable than its methylammonium (MA) counterpart, MAPbI3, and

possesses a bandgap closer to the ideal for single-junction solar cells, its phase instability

remains a challenge.[4][5] Cesium doping helps to address this instability, leading to improved

device performance and longevity.

Here is a summary of key performance metrics comparing undoped and Cs-doped

formamidinium perovskites:
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Parameter FAPbI3
CsxFA1-xPbI3
(One-Step)

CsxFA1-xPbI3
(Sequential
Incorporation)

Notes

Urbach Energy

(Eu)
22.2 meV 21.6 meV 18.3 meV

A lower Urbach

energy indicates

a lower density

of trap states.[1]

Phase Stability
Prone to phase

transition
Improved

Significantly

Improved

Cesium

incorporation

stabilizes the

photoactive

perovskite

phase.[1][2]

Defect Density Higher Reduced
Significantly

Reduced

Sequential

incorporation

leads to more

uniform

composition and

fewer defects.[1]

[2]

Power

Conversion

Efficiency (PCE)

Lower Higher Highest

Reduced defects

lead to improved

device

performance.[1]

[2]

Alternative Defect Mitigation Strategies
Besides cesium doping, several other strategies are being explored to passivate defects in

formamidinium-based perovskites:

Additive Engineering: The addition of small amounts of specific compounds to the perovskite

precursor solution can passivate defects. For instance, the use of formic acid (HCOOH) has
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been shown to reduce the size of colloidal particles in the precursor solution, leading to more

uniform films with lower defect densities.[6]

Surface Passivation: Applying a passivation layer on top of the perovskite film can neutralize

surface defects. Benzene, with its delocalized electron distribution, has been shown to

effectively passivate deep FA-interstitial and Pb-interstitial defects on the surface of FAPbI3.

[7][8][9]

Hetero-polytypic Structures: Introducing a different structural phase of the perovskite, such

as a hexagonal polytype (6H) into the cubic (3C) FAPbI3, can effectively engineer defects at

the interface, leading to improved structural integrity and carrier dynamics.[10]

Experimental Protocols
Accurate characterization of defect states is crucial for understanding and improving perovskite

materials. Below are detailed methodologies for key experiments cited in the analysis of defect

states.

Deep-Level Transient Spectroscopy (DLTS)
DLTS is a powerful technique for probing the energy levels and concentrations of deep-level

defects in semiconductors.

Methodology:

Device Preparation: A complete solar cell device or a simplified metal-insulator-

semiconductor (MIS) structure is fabricated with the perovskite layer as the active

semiconductor.

Quiescent State: The device is held at a specific reverse bias voltage (VR) and temperature

to establish a steady-state charge distribution.

Filling Pulse: A voltage pulse (VP) is applied to the device for a specific duration (tP) to fill the

deep-level traps with charge carriers.

Capacitance Transient Measurement: After the filling pulse, the device is returned to the

reverse bias VR, and the capacitance of the device is measured as a function of time as the

trapped carriers are thermally emitted.
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Temperature Scan: The measurement is repeated at different temperatures to obtain a series

of capacitance transients.

Data Analysis: The time constant of the capacitance transient at each temperature is used to

construct an Arrhenius plot, from which the activation energy (defect energy level) and

capture cross-section of the defect can be determined. The amplitude of the transient is

proportional to the defect concentration.[11][12][13]

Admittance Spectroscopy
Admittance spectroscopy measures the complex admittance (conductance and capacitance) of

a device as a function of frequency and temperature to identify defect states.

Methodology:

Device Preparation: Similar to DLTS, a functional device or a capacitor-like structure is

required.

AC Signal Application: A small AC voltage is superimposed on a DC bias voltage and applied

to the device.

Frequency Sweep: The frequency of the AC signal is swept over a range (typically from Hz to

MHz) at a constant temperature, and the capacitance and conductance are measured.

Temperature Dependence: The frequency sweep is repeated at different temperatures.

Data Analysis: The temperature at which the capacitance shows a step-like decrease and

the conductance shows a peak corresponds to the "freezing out" of a particular defect level.

The frequency of this feature is related to the thermal emission rate of the defect, allowing for

the determination of its activation energy.[11][14]

Photoluminescence Quantum Yield (PLQY)
Measurement
PLQY is the ratio of photons emitted to photons absorbed and is a direct measure of the

radiative efficiency of the material, which is inversely related to the presence of non-radiative

recombination centers (defects).
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Methodology:

Sample Preparation: A thin film of the perovskite material is deposited on a substrate.

Measurement Setup: The sample is placed in an integrating sphere.

Excitation: The sample is excited with a monochromatic light source (e.g., a laser or LED) of

a known wavelength and power.

Spectrum Acquisition: Two spectra are recorded: (1) the spectrum of the excitation source

with the sample in the sphere but not in the beam path (to measure the initial photon flux),

and (2) the spectrum with the sample directly illuminated by the excitation source (to

measure the transmitted/scattered excitation photons and the emitted photoluminescence).

Calculation: The PLQY is calculated by integrating the number of emitted photons and

dividing by the number of absorbed photons (the difference between the initial and

transmitted/scattered excitation photons).[15][16][17][18]

Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the

electronic structure and properties of materials, including the formation energies and electronic

levels of various point defects.

Methodology:

Structural Model: A supercell of the perovskite crystal structure is created.

Defect Introduction: A specific point defect (e.g., a vacancy, interstitial, or antisite) is

introduced into the supercell.

Geometry Optimization: The atomic positions in the supercell are relaxed until the forces on

the atoms are minimized, allowing the structure to accommodate the defect.

Energy Calculation: The total energy of the supercell with the defect and the pristine

supercell are calculated.
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Formation Energy Calculation: The defect formation energy is calculated based on the total

energies and the chemical potentials of the constituent elements. This calculation is often

performed for different charge states of the defect.

Transition Levels: The charge transition levels, which correspond to the Fermi level positions

where the charge state of the defect changes, are determined from the formation energies of

the different charge states. These levels indicate the position of the defect state within the

band gap.[3][7][19][20][21][22]

Visualizing Defect Analysis and Mitigation Pathways
To better understand the workflow of defect analysis and the logical relationships in defect

mitigation, the following diagrams are provided.
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Caption: Workflow for the analysis of defect states in perovskites.
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Caption: Common defects in FAPbI3 and corresponding passivation strategies.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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